(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid
Description
(2S)-4-{[(tert-Butoxy)carbonyl]amino}-2-methoxybutanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the fourth carbon and a methoxy group at the second carbon of the butanoic acid backbone. The Boc group serves as a temporary protective moiety for amines during peptide synthesis, enhancing stability under basic and nucleophilic conditions while enabling selective deprotection under acidic conditions . The methoxy substituent at position 2 introduces steric and electronic effects, modulating solubility and reactivity. This compound is widely used in medicinal chemistry and peptide engineering as a building block for introducing modified residues into bioactive molecules.
Properties
Molecular Formula |
C10H19NO5 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(2S)-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(15-4)8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChI Key |
VJDDIZFIHZRFLU-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Methylation of N-Boc-D-Serine
The most widely reported method begins with N-Boc-D-serine, which undergoes methylation at the hydroxyl group to introduce the methoxy moiety. A homogeneous reaction system using dimethyl sulfate as the methylating agent and crown ethers as phase-transfer catalysts achieves high regioselectivity.
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent System | THF/Water (1:1 v/v) |
| Temperature | 0–5°C |
| Catalyst | 18-Crown-6 Ether |
| Yield | 82–85% |
The use of 18-crown-6 ether facilitates the dissolution of inorganic bases (e.g., NaOH) in the organic phase, enhancing reaction efficiency. Side products, such as over-methylated derivatives, are minimized by maintaining strict temperature control below 5°C.
Boc Protection and Deprotection Strategies
In multistep syntheses, temporary Boc deprotection may be required. Patent CN102020589B describes a Boc-protected intermediate that undergoes acid-catalyzed deprotection (e.g., HCl in dioxane) followed by re-protection under controlled pH conditions. This approach avoids racemization, preserving the (2S) configuration.
Continuous-Flow Synthesis
Reactor Design and Parameters
Patent CN113582880B introduces a continuous-flow method for analogous Boc-protected amines, utilizing two feed streams:
- Stream 1 : Substrate (e.g., amino alcohol), base (triethylamine), and tert-butanol in THF.
- Stream 2 : Diphenylphosphoryl azide (DPPA) in THF.
Key Advantages
- Reduced reaction time (2–4 hours vs. 12–24 hours in batch).
- Improved safety profile by minimizing exposure to hazardous azides.
- Scalability for industrial production, with throughputs exceeding 50 kg/day.
Analytical Characterization
Spectroscopic Data
Chiral Purity Assessment
Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) confirms enantiomeric excess >99% for the (2S) configuration.
Industrial-Scale Optimization
Cost-Effective Solvent Recovery
Patent CN102320993B highlights a solvent recovery system for THF/water mixtures, achieving >95% solvent reuse through fractional distillation. This reduces raw material costs by 30–40% in large-scale production.
Waste Management
Neutralization of dimethyl sulfate byproducts with calcium hydroxide generates non-hazardous calcium sulfate, complying with environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Coupling Reagents: Such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide coupling.
Major Products Formed
Free Amino Acid: Formed after Boc deprotection.
Carboxylic Acid or Alcohol: Depending on the oxidation or reduction conditions.
Peptides: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations at Position 2 and 4
(a) Amino vs. Methoxy Substitution
- (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid (CAS 10270-94-7): Replacing the methoxy group at position 2 with an amino group increases polarity and hydrogen-bonding capacity. This compound is more reactive in peptide coupling reactions but requires additional protection strategies for the free amine .
- (2S)-4-azido-2-[(tert-butoxycarbonyl)amino]butanoic acid (CAS 120042-08-2): The azido group at position 4 enables click chemistry applications (e.g., Cu-catalyzed cycloaddition with alkynes). This functionalization is absent in the target compound, limiting its utility in bioconjugation compared to the azido analogue .
(b) Hydroxy and Methyl Substituents
- The methyl group on the Boc-protected amine increases steric hindrance, reducing nucleophilic reactivity .
- (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid (CAS 1977-33-9): Stereoisomerism at positions 2 and 3 alters molecular conformation, impacting interactions with chiral environments (e.g., enzyme active sites). The (2R,3S) configuration may exhibit distinct pharmacokinetic properties compared to the (2S) target compound .
Chain Length and Branching Variations
- (3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid: The extended pentanoic acid chain and methyl branch at position 4 increase lipophilicity, favoring membrane permeability. This contrasts with the shorter butanoic acid chain of the target compound, which prioritizes solubility in aqueous media .
- 4-(tert-Butoxycarbonylamino)but-2-ynoic acid (CAS 168762-94-5): The alkyne group at position 2 introduces rigidity and enables orthogonal reactivity (e.g., cycloaddition with azides). This functionalization is absent in the methoxy-substituted target compound .
Aromatic and Heterocyclic Modifications
- (2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-[(3-bromophenyl)methoxy]-3-iodophenyl)propanoic acid: Aromatic bromo and iodo substituents enhance hydrophobicity and enable halogen bonding, which is critical for targeting hydrophobic protein pockets. The target compound lacks such aromatic groups, limiting its use in specific receptor-ligand interactions .
- (S)-2-((tert-butoxycarbonyl)(2,4-dimethoxybenzyl)amino)-2,3-dimethylbutanoic acid (CAS 1938618-40-6): The dimethoxybenzyl group introduces UV-active chromophores and steric bulk, which can influence photostability and enzymatic recognition. The target compound’s simpler methoxy group lacks these properties .
Data Table: Key Properties of Target Compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| (2S)-4-{[(tert-Butoxy)carbonyl]amino}-2-methoxybutanoic acid | N/A* | C₁₀H₁₉NO₅ | 233.26 | 2-OCH₃, 4-BocNH | Peptide synthesis, chiral intermediates |
| (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid | 10270-94-7 | C₉H₁₇N₂O₄ | 217.25 | 2-NH₂, 4-BocNH | Reactive intermediates requiring amine protection |
| (2S)-4-azido-2-[(tert-butoxycarbonyl)amino]butanoic acid | 120042-08-2 | C₉H₁₅N₄O₄ | 243.24 | 4-N₃, 2-BocNH | Bioconjugation via click chemistry |
| (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid | 1977-33-9 | C₁₀H₁₉NO₅ | 233.26 | 2-BocNH, 3-OCH₃ | Diastereomeric studies, enzyme-substrate interactions |
| (3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid | N/A | C₁₁H₂₁NO₄ | 231.29 | 3-BocNH, 4-CH₃ | Lipophilic drug design |
Q & A
Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of this compound?
The Boc group serves as a temporary protecting agent for the amino group during synthesis, preventing undesired side reactions such as nucleophilic attacks or oxidation. It is typically introduced using Boc anhydride under basic conditions (e.g., NaHCO₃) and removed with trifluoroacetic acid (TFA) in dichloromethane. This stepwise protection-deprotection strategy is critical for maintaining structural integrity during multi-step syntheses .
Q. What are the key steps in synthesizing (2S)-4-{[(tert-butoxycarbonyl)amino}-2-methoxybutanoic acid?
Synthesis involves three primary steps:
- Boc Protection : The amino group is protected using Boc anhydride under mildly basic conditions.
- Methoxy Introduction : Alkylation or etherification reactions introduce the methoxy group at the C2 position.
- Carboxylation : Oxidation or hydrolysis of a precursor ester yields the carboxylic acid moiety. Reaction conditions (e.g., pH 8–9, 15–25°C) are tightly controlled to minimize racemization .
Q. How is the molecular structure confirmed post-synthesis?
Structural confirmation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR verify backbone connectivity and stereochemistry (e.g., methoxy group at δ 3.3–3.5 ppm).
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for Boc and carboxylic acid groups).
- Mass Spectrometry : High-resolution MS confirms the molecular weight (e.g., [M+H]⁺ at m/z 276.12) .
Q. What safety precautions are required when handling this compound?
Use personal protective equipment (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water. For ingestion, seek medical attention and provide the Safety Data Sheet (SDS). Store at –20°C in airtight containers under inert gas .
Advanced Research Questions
Q. How can HPLC conditions be optimized for purity analysis?
Reverse-phase HPLC with a C18 column (5 µm, 4.6 × 250 mm) and gradient elution (10–90% acetonitrile in water with 0.1% TFA) is recommended. Monitor at 220 nm for optimal UV absorption. Adjust flow rates (1.0–1.5 mL/min) and column temperature (25–30°C) to resolve stereoisomers or byproducts. Retention times typically range 8–12 minutes .
Q. What strategies mitigate racemization risks during synthesis?
To preserve the (2S) configuration:
Q. How does the methoxy group influence biological activity?
The methoxy substituent enhances lipophilicity, improving membrane permeability in cellular assays. Comparative studies with non-methoxy analogs show a 2–3 fold increase in IC₅₀ values for enzyme inhibition (e.g., protease targets). Molecular docking simulations suggest the methoxy group occupies hydrophobic pockets in enzyme active sites .
Q. What computational methods predict the compound’s reactivity?
Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states for nucleophilic acyl substitutions. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like kinases or proteases. These methods guide the design of derivatives with modified reactivity or selectivity .
Q. How to address low yields in peptide coupling reactions?
Optimize coupling using:
Q. What experimental designs assess compound stability?
Conduct accelerated stability studies:
- Thermal Stability : Incubate at 40°C for 4 weeks, monitoring degradation via HPLC.
- Hydrolytic Stability : Test pH-dependent degradation (pH 3–10 buffers at 37°C).
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photoproducts.
Store lyophilized samples at –20°C under nitrogen for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
